Boc-Hydroxyproline, commonly referred to as Boc-Hyp-OH, is a derivative of hydroxyproline that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound has the molecular formula and a molecular weight of approximately 231.25 g/mol. It is characterized by its high solubility in organic solvents and is often utilized in peptide synthesis due to its ability to protect amino groups during
Boc-Hyp-OH itself doesn't have a direct mechanism of action. Its significance lies in its ability to deliver the hydroxyproline unit into peptides. Hydroxyproline plays a crucial role in stabilizing the triple helical structure of collagen, contributing to the strength and flexibility of connective tissues [].
Boc-Hyp-OH can be synthesized through various methods:
These methods highlight the compound's accessibility for research and industrial applications.
Boc-Hyp-OH is primarily used in:
Boc-Hyp-OH shares structural similarities with several other compounds that have hydroxyproline or similar amino acid frameworks. Here are some notable comparisons:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
Boc-4(S)-Hydroxyproline | 24188-74-7 | Contains a similar Boc protecting group | Stereochemistry differs at C-4 |
Boc-4(R)-Hydroxyproline | 630423-36-8 | Similar backbone but different stereochemistry | Distinct biological activity |
Boc-Proline | 940-62-5 | Lacks hydroxyl group on C-4 | Less hydrophilic than hydroxyproline |
Boc-Valine | 87691-27-8 | Different amino acid structure | Non-hydroxylated side chain |
The uniqueness of Boc-Hyp-OH lies in its hydroxyl group at the C-4 position, which significantly affects its solubility and reactivity compared to other amino acid derivatives. This property makes it particularly useful in synthesizing collagen-like peptides and exploring therapeutic avenues related to connective tissue health.
Irritant